Cas no 24047-16-3 (1-Hexanone,1-(3-amino-4-methylphenyl)-, O-(2-aminoethyl)oxime)
24047-16-3 structure
Product Name:1-Hexanone,1-(3-amino-4-methylphenyl)-, O-(2-aminoethyl)oxime
Numero CAS:24047-16-3
MF:C15H25N3O
MW:263.37850356102
CID:255123
PubChem ID:5492298
Update Time:2025-04-19
1-Hexanone,1-(3-amino-4-methylphenyl)-, O-(2-aminoethyl)oxime Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Hexanone,1-(3-amino-4-methylphenyl)-, O-(2-aminoethyl)oxime
- 3'-Amino-4'-methylhexanophenone O-(2-Aminoethyl)oxime
- 3'-Amino-4'-methylhexanophenone o-(2-aminoethyl)oxime.
- Caproxamine
- 1-(3-Amino-4-methylphenyl)hexan-1-one O-(2-aminoethyl) oxime
- 5-[(1E)-N-(2-aminoethoxy)hexanimidoyl]-2-methylaniline
- Caproxamine [INN]
- 24047-16-3
- (E)-1-(3-Amino-4-methylphenyl)hexan-1-one O-(2-aminoethyl) oxime
- 1-Hexanone, 1-(3-amino-4-methylphenyl)-, O-(2-aminoethyl)oxime
- 7YQT311430
- UNII-7YQT311430
- (E)-1-(3-Amino-4-methylphenyl)hexan-1-oneO-(2-aminoethyl)oxime
- Q5036329
- 5-[(E)-N-(2-aminoethoxy)-C-pentylcarbonimidoyl]-2-methylaniline
- 53078-44-7
- 1-Hexanone, 1-(3-amino-4-methylphenyl)-, O-(2-aminoethyl)oxime, (1E)-
- DU 22550 [AS SULFATE]
- DTXSID301029579
- DU-22550 free base
- CHEMBL3989579
- 1-Hexanone, 1-(3-amino-4-methylphenyl)-, O-(2-aminoethyl)oxime, (E)-
-
- Inchi: 1S/C15H25N3O/c1-3-4-5-6-15(18-19-10-9-16)13-8-7-12(2)14(17)11-13/h7-8,11H,3-6,9-10,16-17H2,1-2H3/b18-15+
- Chiave InChI: ZIWQJHATUBOOFD-OBGWFSINSA-N
- Sorrisi: O(CCN)/N=C(/C1C=CC(C)=C(C=1)N)\CCCCC
Proprietà calcolate
- Massa esatta: 263.19995
- Massa monoisotopica: 263.199762
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 8
- Complessità: 268
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 73.6
- XLogP3: 2.8
Proprietà sperimentali
- Densità: 1.059
- Punto di ebollizione: 413.635°C at 760 mmHg
- Punto di infiammabilità: 203.96°C
- Indice di rifrazione: 1.532
- PSA: 73.63
1-Hexanone,1-(3-amino-4-methylphenyl)-, O-(2-aminoethyl)oxime Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
24047-16-3 (1-Hexanone,1-(3-amino-4-methylphenyl)-, O-(2-aminoethyl)oxime) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti